
4-Oxohexane-1,1,2,2-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxohexane-1,1,2,2-tetracarbonitrile is a complex organic compound characterized by the presence of four cyano groups and a ketone functional group. This compound is part of a broader class of tetracarbonitriles, which are known for their significant reactivity and utility in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxohexane-1,1,2,2-tetracarbonitrile typically involves the reaction of hexanone with tetracyanoethylene. This reaction is usually carried out in the presence of a catalytic amount of hydrochloric acid in a solvent such as 1,4-dioxane. The reaction mixture is stirred at a temperature range of 30-40°C until complete dissolution is achieved .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by employing solvent-free conditions. This method not only conforms to green chemistry principles but also ensures high conversion rates and yields ranging from 84-98% . The absence of toxic solvents and the high efficiency of this method make it particularly attractive for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxohexane-1,1,2,2-tetracarbonitrile undergoes various types of chemical reactions, including rearrangement, substitution, and addition reactions. One notable reaction is its rearrangement in the presence of ammonium acetate and acetic acid, leading to the formation of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tetracyanoethylene, hydrochloric acid, and ammonium acetate. The reaction conditions often involve moderate temperatures and the use of solvents like 1,4-dioxane or acetic acid .
Major Products
The major products formed from the reactions of this compound include various heterocyclic compounds, such as hydroxytricyanopyrrole derivatives.
Aplicaciones Científicas De Investigación
4-Oxohexane-1,1,2,2-tetracarbonitrile has found applications in several scientific research fields:
Mecanismo De Acción
The mechanism of action of 4-Oxohexane-1,1,2,2-tetracarbonitrile primarily involves its ability to undergo rearrangement and substitution reactions. These reactions often lead to the formation of highly conjugated systems, which can interact with various molecular targets. The presence of multiple cyano groups and a ketone functional group allows for diverse reactivity, making it a versatile compound in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
4-Oxopentane-1,1,2,2-tetracarbonitrile: Similar in structure but with one less carbon atom in the main chain.
4-Oxoalkane-1,1,2,2-tetracarbonitriles: A broader class of compounds that include various alkane derivatives.
Uniqueness
4-Oxohexane-1,1,2,2-tetracarbonitrile is unique due to its specific chain length and the presence of four cyano groups, which confer distinct reactivity and stability. Its ability to form highly conjugated systems and its versatility in synthetic applications make it a valuable compound in both research and industrial contexts .
Propiedades
Número CAS |
90138-05-9 |
|---|---|
Fórmula molecular |
C10H8N4O |
Peso molecular |
200.20 g/mol |
Nombre IUPAC |
4-oxohexane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C10H8N4O/c1-2-9(15)3-10(6-13,7-14)8(4-11)5-12/h8H,2-3H2,1H3 |
Clave InChI |
UEEZGKOZEFNAPL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CC(C#N)(C#N)C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



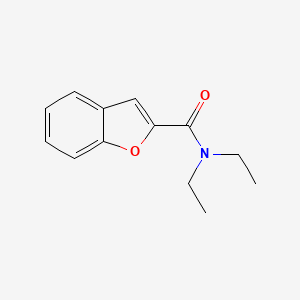
![N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide](/img/structure/B14356333.png)
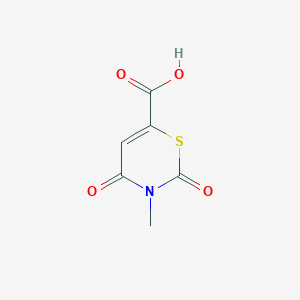
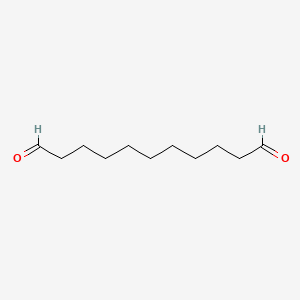
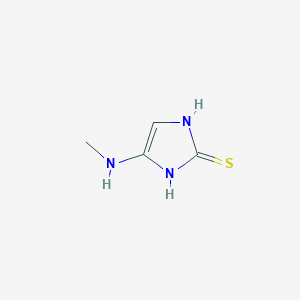
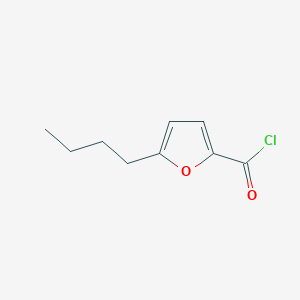
![(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14356354.png)
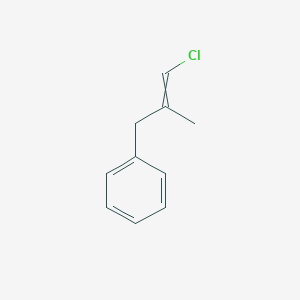
![3-[(4-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14356380.png)
![2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14356386.png)
![2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14356394.png)


